molecular formula C7H7NO B1311806 6-Methylnicotinaldehyde CAS No. 53014-84-9

6-Methylnicotinaldehyde

Cat. No. B1311806
CAS RN: 53014-84-9
M. Wt: 121.14 g/mol
InChI Key: IMWMEIWYPWVABQ-UHFFFAOYSA-N
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Patent
US04559344

Procedure details

80 g (0.37 mole) of sodium periodate in 200 ml of water are added dropwise with vigorous stirring to 23 g (0.19 mole) of 2-methyl-5-vinyl pyridine in 800 ml of ethylene glycol dimethyl ether. 1.0 g (0.04 mole) of osmium tetroxide is then added while cooling with a mixture of ice and common salt, after which the mixture is stirred for 8 hours at room temperature in a nitrogen atmosphere. The oil remaining after removal of the solvent by evaporation in vacuo is taken up in a little water and extracted three times with ethyl acetate. Drying of the organic phase over sodium sulfate and concentration by evaporation in vacuo leave 20 g (87%) of a light brown oil which is immediately further processed.
Quantity
80 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step Two
Quantity
800 mL
Type
solvent
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Three
Yield
87%

Identifiers

REACTION_CXSMILES
I([O-])(=O)(=O)=[O:2].[Na+].[CH3:7][C:8]1[CH:13]=[CH:12][C:11]([CH:14]=C)=[CH:10][N:9]=1>O.COCCOC.[Os](=O)(=O)(=O)=O>[CH3:7][C:8]1[N:9]=[CH:10][C:11]([CH:14]=[O:2])=[CH:12][CH:13]=1 |f:0.1|

Inputs

Step One
Name
Quantity
80 g
Type
reactant
Smiles
I(=O)(=O)(=O)[O-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
23 g
Type
reactant
Smiles
CC1=NC=C(C=C1)C=C
Name
Quantity
800 mL
Type
solvent
Smiles
COCCOC
Step Three
Name
Quantity
1 g
Type
catalyst
Smiles
[Os](=O)(=O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
after which the mixture is stirred for 8 hours at room temperature in a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling with a mixture of ice and common salt
CUSTOM
Type
CUSTOM
Details
after removal of the solvent
CUSTOM
Type
CUSTOM
Details
by evaporation in vacuo
EXTRACTION
Type
EXTRACTION
Details
extracted three times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Drying of the organic phase over sodium sulfate and concentration by evaporation in vacuo

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
CC1=CC=C(C=N1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 20 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 86.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.